molecular formula C19H15Cl2NO2S B2491477 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine CAS No. 339103-50-3

2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine

Cat. No. B2491477
CAS RN: 339103-50-3
M. Wt: 392.29
InChI Key: PHBJMVXKXHDOOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines involves optimizing cyclooxygenase-2 activity by introducing substituents at specific positions of the central pyridine ring, demonstrating the intricate synthetic strategies employed for such compounds (Friesen et al., 1998).

Molecular Structure Analysis

The molecular structure of analogs demonstrates significant interactions and regioselectivity, facilitated by specific functional groups that contribute to the molecule's reactivity and potential biological activity. For instance, the anionic complex Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) showcases how molecular structure influences reactivity and stereochemistry (Nguyen et al., 2015).

Chemical Reactions and Properties

The reactivity of such molecules is highlighted in research involving catalytic meta sulfonation of 2-phenylpyridines, demonstrating the molecule's capability to undergo selective chemical transformations (Saidi et al., 2011).

Physical Properties Analysis

Studies on related compounds underline the significance of vibrational spectral analysis, providing insights into the molecule's physical characteristics and stability, as seen in the investigation of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile (Alzoman et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity of sulfones and pyridines, are central to developing novel compounds with therapeutic relevance. The synthetic approaches and functional group modifications play a crucial role in enhancing the molecule's chemical properties and applicability in various research domains (Kelley et al., 1990).

Scientific Research Applications

Catalytic Processes in Organic Synthesis

A study by Saidi et al. (2011) demonstrates a selective catalytic meta sulfonation of 2-phenylpyridines using (arene)ruthenium(II) complexes and sulfonyl chlorides. This catalysis leads to the formation of sulfone at the position meta to the chelating group, suggesting potential applications of such compounds, including 2-Chloro-3-[(4-chlorobenzyl)sulfonyl]-4-methyl-6-phenylpyridine, in organic synthesis (Saidi et al., 2011).

Synthesis and Evaluation of Cyclooxygenase Inhibitors

Friesen et al. (1998) synthesized a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, evaluating their ability to inhibit cyclooxygenase isozymes. This research indicates the potential of such compounds, related to this compound, in the development of selective cyclooxygenase inhibitors (Friesen et al., 1998).

Stereochemistry and Ligand Complexation

Bouamaied et al. (2012) explored the stereochemistry controlled by an asymmetric sulfur atom in ligands like 4-methylthio-6-phenyl-2,2'-bipyridine, which is structurally similar to this compound. This research is significant for understanding how the stereochemistry of such compounds affects their complexation and potential applications in coordination chemistry (Bouamaied et al., 2012).

Photophysical Properties in Metalloligands

Nguyen et al. (2015) studied the photophysical properties of complexes containing 2-phenylpyridine-based ligands, which are closely related to this compound. This research highlights the potential use of such compounds in developing new luminescent materials (Nguyen et al., 2015).

Reactivity in Organic Chemical Synthesis

Rouchaud et al. (1997) investigated the reactivity of 2-substituted 3-ethylsulfonylpyridines, which are structurally similar to this compound. This study provides insights into the potential reactions and applications of such compounds in organic synthesis (Rouchaud et al., 1997).

properties

IUPAC Name

2-chloro-3-[(4-chlorophenyl)methylsulfonyl]-4-methyl-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2S/c1-13-11-17(15-5-3-2-4-6-15)22-19(21)18(13)25(23,24)12-14-7-9-16(20)10-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBJMVXKXHDOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)CC2=CC=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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